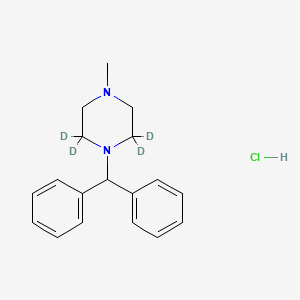

rac Tertatolol-d9

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Beta-adrenergic Receptor Stimulation and Obesity

Rac Tertatolol, known for its beta-adrenergic receptor stimulation, has been scrutinized for its potential anti-obesity effects. The focus has been on understanding its role in promoting thermogenesis and lipolysis, pivotal processes in weight management. A study demonstrated that Tertatolol treatment in a high-fat diet-induced obesity model in animals led to reduced weight and fat mass. This was associated with the up-regulation of genes related to thermogenesis, like UCP1, and down-regulation of genes associated with adipogenesis, such as PPARgamma2 and aP2. This suggests that beta-adrenergic agonists like Tertatolol may exert their anti-obesity effects by not only enhancing thermogenesis and lipolysis but also by impacting fat deposition through the modulation of adipogenesis in white adipose tissue (Margareto et al., 2001).

Validity in Studying Drugs Against Rheumatoid Arthritis

The validity of utilizing specific cell lines like SW982 synovial cells in researching drugs against rheumatoid arthritis (RA) has been investigated. The study emphasized the need to understand the effects of drugs on synoviocytes or fibroblast-like synoviocytes (FLS) used in RA research. The research highlighted the importance of these cell lines in understanding the cellular mechanisms and pathways involved in RA and the potential impact of drugs on these pathways. For example, fluvastatin-induced apoptosis in these cells was studied to understand the drug's impact on RA (Chang et al., 2014).

Study of Disease-modifying Anti-rheumatic Drugs

Another area of application is the study of disease-modifying anti-rheumatic drugs (DMARDs) in the treatment of RA. The research on DMARDs involves understanding the changing trends in their use, their effectiveness, and their impact on patients' health outcomes. For instance, a study investigated the use of different DMARDs over time, their prevalence, duration of use, and the changes in trends of their use (Edwards et al., 2005).

Mecanismo De Acción

Target of Action

Tertatolol, the non-deuterated form of the compound, is known to be a beta blocker . Beta blockers are drugs that bind to beta-adrenoceptors present in the heart, blood vessels, and other organs. Their role is to block the binding of hormones like adrenaline and noradrenaline, thereby reducing their effects.

Result of Action

Tertatolol, as a beta blocker, is used in the treatment of high blood pressure . It would therefore be expected to have a hypotensive effect at the cellular level.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of rac Tertatolol-d9 can be achieved through a multistep process involving several reactions.", "Starting Materials": [ "4-(3-tert-butylamino-2-hydroxypropoxy)benzonitrile-d9", "2,3-dichloro-5,6-dicyano-1,4-benzoquinone", "sodium borohydride", "sodium hydroxide", "acetic acid", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Reduction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with sodium borohydride in ethanol to yield 4-(3,4-dihydroxyphenyl)-2,3-dichloro-5,6-dicyano-1,4-benzoquinone", "Step 2: Reaction of 4-(3,4-dihydroxyphenyl)-2,3-dichloro-5,6-dicyano-1,4-benzoquinone with 4-(3-tert-butylamino-2-hydroxypropoxy)benzonitrile-d9 in acetic acid to produce racemic Tertatolol-d9", "Step 3: Separation of racemic Tertatolol-d9 into its enantiomers using chiral chromatography", "Step 4: Conversion of the separated enantiomers of Tertatolol-d9 into their respective hydrochloride salts by reaction with hydrochloric acid in diethyl ether", "Step 5: Recrystallization of the hydrochloride salts from water to obtain pure enantiomers of Tertatolol-d9 in their hydrochloride salt form" ] } | |

Número CAS |

1795037-66-9 |

Fórmula molecular |

C16H25NO2S |

Peso molecular |

304.496 |

Nombre IUPAC |

1-(3,4-dihydro-2H-thiochromen-8-yloxy)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-2-ol |

InChI |

InChI=1S/C16H25NO2S/c1-16(2,3)17-10-13(18)11-19-14-8-4-6-12-7-5-9-20-15(12)14/h4,6,8,13,17-18H,5,7,9-11H2,1-3H3/i1D3,2D3,3D3 |

Clave InChI |

HTWFXPCUFWKXOP-GQALSZNTSA-N |

SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1SCCC2)O |

Sinónimos |

1-[(3,4-Dihydro-2H-1-benzothiopyran-8-yl)oxy]-3-[(1,1-dimethylethyl-d9)amino]-2-propanol; (±)-Tertatolol-d9; Racemic Tertatolol-d9; dl-Tertatolol-d9; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1'-[Hexane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione)](/img/structure/B587737.png)